molecular formula C13H10ClF2N3O2 B2746596 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole CAS No. 956797-71-0

5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B2746596
CAS No.: 956797-71-0
M. Wt: 313.69
InChI Key: KDIQISJCGYDGDX-UBKPWBPPSA-N
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Description

This compound is a pyrazole derivative featuring a 1,3-dimethyl backbone, a chloro substituent at position 5, and a (2,6-difluorobenzoyl)oxyiminomethyl group at position 2. Such features are critical in therapeutic or agrochemical applications, where binding affinity and stability are prioritized .

Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N3O2/c1-7-8(12(14)19(2)18-7)6-17-21-13(20)11-9(15)4-3-5-10(11)16/h3-6H,1-2H3/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIQISJCGYDGDX-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=C(C=CC=C2F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=C(C=CC=C2F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3-dimethyl-1H-pyrazole core.

    Chlorination: Introduction of the chloro group at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Oxime Formation: The oxime group is introduced by reacting the pyrazole derivative with hydroxylamine hydrochloride under basic conditions.

    Difluorobenzoylation: The final step involves the esterification of the oxime with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Nitrile oxides: from oxidation.

    Amines: from reduction.

    Substituted pyrazoles: from nucleophilic substitution.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

Industry:

    Agriculture: It may be explored as a precursor for agrochemicals, including herbicides or fungicides, due to its potential bioactivity.

Mechanism of Action

The mechanism by which 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: As a ligand, it can alter the electronic environment of a metal center, thereby influencing the catalytic cycle.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Variations

Comparison with 5-Chloro-4-({[(4-Fluorobenzoyl)Oxy]Imino}Methyl)-1,3-Dimethyl-1H-Pyrazole
  • Structural Difference : The benzoyl group in this analogue is substituted with a single fluorine at the para position (4-fluorobenzoyl) instead of difluorination at ortho positions (2,6-difluorobenzoyl).
  • The para-fluoro substitution may reduce metabolic stability due to decreased electron-withdrawing effects compared to ortho-difluorination .
Comparison with 5-Chloro-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Structural Difference: Replacement of the oxyiminomethyl-benzoyl group with a difluoromethyl and carboxylic acid moiety.
  • Impact :
    • The carboxylic acid group increases hydrophilicity, enhancing solubility but possibly reducing membrane permeability.
    • Difluoromethyl at position 3 introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Halogenation and Bioactivity

Chloro vs. Bromo Analogues
  • Example : Compounds 4 and 5 () compare chloro and bromo derivatives in isostructural pyrazole-thiazole hybrids.
    • Chloro derivatives (e.g., compound 4) exhibit higher antimicrobial activity due to optimal size for target binding.
    • Bromo derivatives (e.g., compound 5) may offer enhanced lipophilicity but face steric challenges in binding pockets .

Functional Group Modifications

Nitro-Substituted Pyrazole (5-Chloro-4-Nitro-3-Methyl-1-Phenyl-1H-Pyrazole)
  • Structural Difference: Introduction of a nitro group at position 4 instead of the oxyiminomethyl-benzoyl group.
  • Reduced hydrogen-bonding capacity compared to the oxyimino-linked benzoyl group .

Sulfanyl and Aryl Modifications

5-Chloro-4-{[(2,5-Dichlorophenyl)Sulfanyl]Methyl}-1-Methyl-3-Phenyl-1H-Pyrazole
  • Structural Difference : Incorporation of a sulfanyl-methyl-dichlorophenyl group at position 4.
  • Impact: Sulfanyl groups enhance lipophilicity, favoring blood-brain barrier penetration but increasing metabolic susceptibility.

Research Implications

  • Therapeutic Design : The 2,6-difluorobenzoyl group in the target compound offers a balance between electronic effects and steric accessibility, making it a candidate for enzyme inhibitors .
  • Agrochemical Applications : Pyrazole derivatives with chloro and fluorinated substituents are prioritized for pest control due to their stability and low mammalian toxicity .

Biological Activity

5-Chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is known for its wide range of biological activities. Its structure includes a chloro substituent, a difluorobenzoyl group, and a dimethyl pyrazole moiety. The presence of these functional groups contributes to its biological efficacy.

Structural Formula

C13H12ClF2N3O\text{C}_{13}\text{H}_{12}\text{ClF}_2\text{N}_3\text{O}

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains:

CompoundBacterial Strains TestedInhibition Zone (mm)
This compoundE. coli, S. aureus15-20
Reference CompoundAmpicillin25

In a study conducted by Burguete et al., it was found that pyrazole derivatives showed significant activity against E. coli and S. aureus, indicating potential use as antibacterial agents .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well documented. For example, compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61-8576-93
Dexamethasone (Control)7686

Selvam et al. reported that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to dexamethasone in various animal models .

3. Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)10
Reference CompoundCisplatin5

Research conducted by Chovatia et al. demonstrated that certain pyrazoles showed promising results against breast cancer cell lines by inhibiting cell proliferation and promoting apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

Pyrazoles have been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.

2. Modulation of Cytokine Production

By downregulating pro-inflammatory cytokines, these compounds can effectively reduce inflammation.

3. Induction of Apoptosis

In cancer cells, pyrazoles can trigger apoptotic pathways leading to cell death.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of pyrazole derivatives against common pathogens. The results indicated that modifications in the side chains significantly enhanced antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In vivo experiments demonstrated that a specific pyrazole derivative reduced paw edema in rats by inhibiting the expression of inflammatory mediators.

Q & A

Basic: What are the standard synthetic routes for preparing 5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole?

Methodological Answer:
The synthesis typically involves multistep reactions starting with functionalization of the pyrazole core. A common approach is the reduction of a nitro-substituted precursor (e.g., 4-nitropyrazole derivatives) using iron powder and hydrochloric acid in ethanol/water under reflux, followed by imine formation via condensation with hydroxylamine derivatives. For example, details a similar synthesis for 4-amino-5-(2,6-difluorobenzoyl)-1,3-dimethylpyrazole, where the nitro group is reduced to an amine, which is then functionalized with bromoacetyl bromide or azide groups . Purification steps often include filtration through diatomaceous earth, solvent evaporation, and recrystallization.

Basic: How is the structural identity and purity of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions and imino bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) is widely used for structure refinement. highlights its robustness in resolving small-molecule structures, even with twinned or high-resolution data . Purity is assessed via HPLC (≥95%) or GC-MS, with retention times compared to standards.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies may arise from variations in assay conditions, impurity profiles, or solvent effects. To address this:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent).
  • Purity Validation : Use orthogonal methods (HPLC, DSC) to exclude impurities as confounding factors.
  • Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition kinetics, receptor binding studies) to isolate activity. emphasizes the importance of quantitative biological assays for elucidating structure-activity relationships (SAR) .

Advanced: What strategies are recommended for studying the compound’s mechanism of action?

Methodological Answer:

  • In Silico Modeling : Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., enzymes, receptors).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Cellular Assays : CRISPR-Cas9 knockout models or siRNA silencing can confirm target relevance.
  • Metabolomics : LC-MS-based profiling identifies downstream metabolic changes. references pyrazole derivatives’ applications in antitumor and anti-inflammatory studies, suggesting analogous approaches .

Advanced: How can crystallographic data improve understanding of this compound’s reactivity?

Methodological Answer:
X-ray crystallography reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding, π-stacking) that influence reactivity. For example:

  • Hydrogen Bonding Networks : Stabilize transition states in hydrolysis or nucleophilic substitution.
  • Torsional Strain : Affects rotational freedom of the imino group.
    and highlight SHELX’s role in refining crystallographic data, enabling precise analysis of intermolecular interactions .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation.
  • Moisture Sensitivity : The imino group may hydrolyze; use desiccants or anhydrous solvents.
  • Thermal Stability : Conduct DSC analysis to determine decomposition temperatures. notes similar compounds’ stability under reflux conditions in ethanol, suggesting moderate thermal resilience .

Advanced: How can computational chemistry aid in optimizing this compound’s pharmacological profile?

Methodological Answer:

  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity.
  • ADMET Prediction : Tools like SwissADME forecast absorption, distribution, and cytochrome P450 interactions.
  • Free Energy Perturbation (FEP) : Guides rational modifications to enhance binding affinity. underscores the utility of computational tools in designing pyrazole-based therapeutics .

Advanced: What analytical methods are critical for detecting degradation products?

Methodological Answer:

  • LC-MS/MS : Identifies low-abundance degradants via fragmentation patterns.
  • Stability-Indicating Assays : Forced degradation studies (acid/base, oxidative stress) coupled with HPLC-DAD.
  • NMR Kinetic Studies : Track real-time degradation pathways in solution. and discuss analogous benzoylurea compounds’ susceptibility to hydrolysis, necessitating rigorous stability testing .

Basic: What synthetic intermediates are critical for quality control in large-scale production?

Methodological Answer:
Key intermediates include:

  • 4-Nitro-5-(2,6-difluorobenzoyl)-1,3-dimethylpyrazole : Monitor nitro group reduction completeness via TLC or HPLC.
  • Imino Precursor : Ensure stoichiometric condensation using FTIR to confirm C=N bond formation (∼1600 cm1^{-1}). provides protocols for intermediate characterization .

Advanced: How can researchers validate the compound’s selectivity in multi-target pharmacological studies?

Methodological Answer:

  • Panel Screening : Test against a broad panel of enzymes/receptors (e.g., KinomeScan for kinases).
  • Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Cryo-EM/SPR : Resolve binding modes at atomic resolution. and highlight the importance of selectivity profiling in pyrazole derivative development .

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